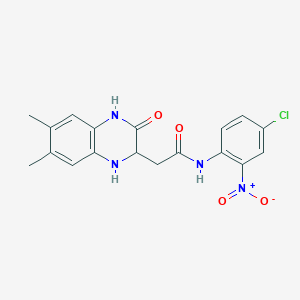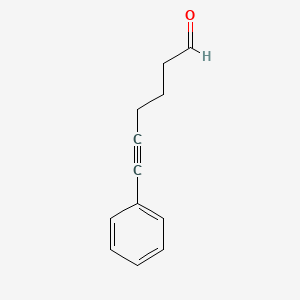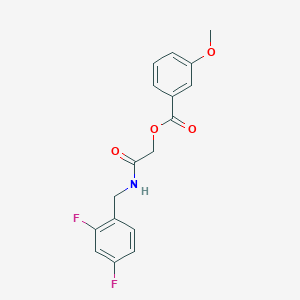![molecular formula C17H18ClN3O2S3 B2425780 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole CAS No. 955766-50-4](/img/structure/B2425780.png)
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thienopyridine , a class of heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring fused to a pyridine ring, a piperazine ring, and a sulfonyl group . The compound has a molecular formula of C20H17ClN4O4S2 and a monoisotopic mass of 476.037964 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 780.7±70.0 °C at 760 mmHg, and a flash point of 425.9±35.7 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound also has a polar surface area of 136 Å2 .Scientific Research Applications
1. Anticancer Activity of Piperazine Substituents in Thiazoles
A series of polyfunctional substituted 1,3-thiazoles demonstrated significant anticancer activity. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed promising results in vitro against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
Antimicrobial Applications
2. Antimicrobial Activity of Piperazine-Based Benzothiazoles
New pyridine derivatives, including those with piperazine and 4-methoxyphenylpiperazine, were found to possess considerable antibacterial activity. The study involved synthesizing and evaluating the structures and antimicrobial properties of these compounds (N. B. Patel & S. N. Agravat, 2009).3. Enhanced Antibacterial Properties of Piperazine Derivatives: Novel piperazine derivatives showcased significant antibacterial activities against various pathogens, highlighting their potential in treating bacterial infections (Wu Qi, 2014).
Anti-HIV and Antiproliferative Applications
4. Evaluation Against HIV and Cancer Cells
Certain benzothiazole-containing compounds were evaluated for their antiproliferative activity against human tumor-derived cell lines and as inhibitors against HIV-1 and HIV-2. Some compounds demonstrated significant effects on specific cancer cell lines, though no activity was observed against HIV (Y. Al-Soud et al., 2010).
Synthesis and Characterization
5. Synthesis and Characterization for Antimicrobial Screening
The synthesis of novel benzothiazole derivatives involving piperazine showed promising results in antimicrobial screening, emphasizing the importance of structural characterization in the development of new biodynamic agents (V. Jagtap et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCoagulation factor X , which is a vitamin K-dependent glycoprotein that plays a crucial role in blood clotting .
Mode of Action
Compounds that target coagulation factor x typically function by inhibiting the conversion of prothrombin to thrombin, thereby affecting the blood clotting process .
Biochemical Pathways
Given its potential target, it may influence the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Result of Action
If it acts on coagulation factor x as suggested, it could potentially inhibit blood clot formation .
properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-ethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S3/c1-2-12-4-3-5-13-16(12)19-17(24-13)20-8-10-21(11-9-20)26(22,23)15-7-6-14(18)25-15/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNESQXUWHTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2425698.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)





![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol](/img/structure/B2425709.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)

